![molecular formula C10H9F4N B13027940 (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of metal catalysts or metal-free approaches .
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions that provide high efficiency and broad substrate scope . These methods are designed to be cost-effective and environmentally friendly, ensuring the compound can be produced in large quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Aplicaciones Científicas De Investigación
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar applications.
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain the trifluoromethyl group and are synthesized via base-mediated reactions.
Uniqueness
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific structural configuration and the presence of both fluoro and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C10H9F4N |
|---|---|
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2/t9-/m0/s1 |
Clave InChI |
LFHBSHCZMQMGJC-VIFPVBQESA-N |
SMILES isomérico |
C=C[C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)N |
SMILES canónico |
C=CC(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


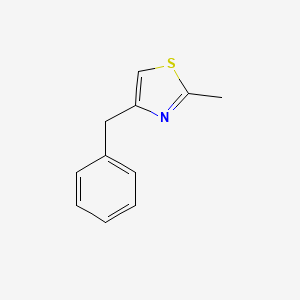
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
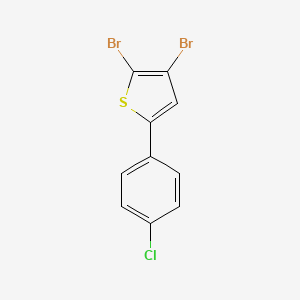
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
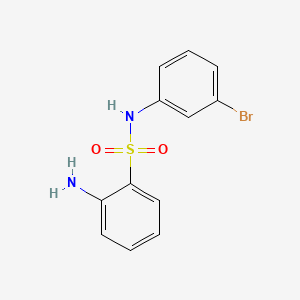

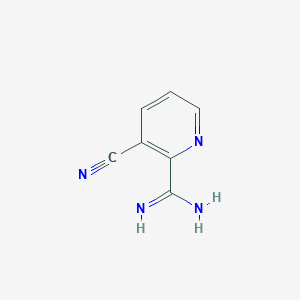
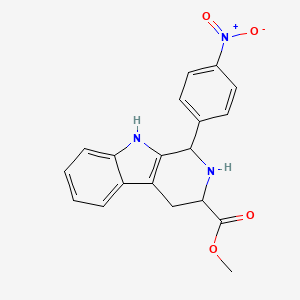
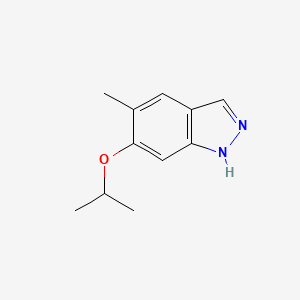
![3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13027889.png)
![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
![6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13027911.png)
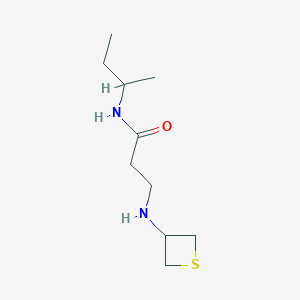
![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
